5-Bromo-2-carbamoylphenylboronic acid
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Overview
Description
5-Bromo-2-carbamoylphenylboronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a carbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of 5-Bromo-2-carbamoylphenylboronic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-carbamoylphenylboronic acid, followed by purification to obtain the desired product. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For example, the use of dimethyl terephthalate as a starting material, followed by a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, has been demonstrated to be effective for large-scale production .
Chemical Reactions Analysis
5-Bromo-2-carbamoylphenylboronic acid undergoes various chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
5-Bromo-2-carbamoylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-carbamoylphenylboronic acid is primarily based on its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to inhibit certain enzymes and interact with biological molecules is of significant interest .
Comparison with Similar Compounds
5-Bromo-2-carbamoylphenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the bromine and carbamoyl groups, making it less versatile in certain reactions.
4-Bromo-2-carbamoylphenylboronic acid: Similar structure but with the bromine atom in a different position, which can affect its reactivity and applications.
2-Carbamoylphenylboronic acid: Lacks the bromine atom, which can limit its use in certain cross-coupling reactions.
The unique combination of the bromine and carbamoyl groups in this compound enhances its reactivity and makes it a valuable reagent in various chemical processes .
Properties
IUPAC Name |
(5-bromo-2-carbamoylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYRTYMKLFMYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C(=O)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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